6-Hydroxy-4H-chromene-3-carboxylic acid
Description
6-Hydroxy-4H-chromene-3-carboxylic acid is a chromene derivative characterized by a hydroxyl group at position 6, a ketone at position 4, and a carboxylic acid moiety at position 3 on the chromene scaffold.
Properties
CAS No. |
773873-60-2 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-hydroxy-4H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4-5,11H,3H2,(H,12,13) |
InChI Key |
DIPQUWJQAGPWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and energy consumption . The use of recyclable catalysts and environmentally benign solvents is also emphasized to ensure sustainability .
Chemical Reactions Analysis
Reduction of the Carboxylic Acid Group
The carboxylic acid moiety undergoes reduction to yield the corresponding alcohol. Sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃) or borane (BH₃) in tetrahydrofuran (THF) facilitates this transformation .
Example Reaction:
This reaction is critical for modifying the compound’s polarity and biological activity.
Esterification and Amidation
The carboxylic acid participates in esterification and amidation reactions, enabling the synthesis of derivatives with tailored properties.
-
Esterification: Reaction with alcohols (e.g., ethanol) under acidic conditions forms esters. For example, tert-butyl esters are synthesized using PyClU and DIPEA in dry dichloroethane .
-
Amidation: Coupling with amines (e.g., morpholine, piperidine) via EDC/HOBt activation yields bioactive amides .
Key Data:
| Derivative Type | Reagents/Conditions | Yield (%) | Biological Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Ethyl ester | Ethanol/H₂SO₄ | 85 | N/A | |
| Morpholine amide | EDC/DMAP | 92 | 41.3% inhibition |
Electrophilic Aromatic Substitution
The electron-rich chromene ring undergoes electrophilic substitution. Halogenation (e.g., chlorination, bromination) occurs at position 6 or 8, depending on directing effects of the hydroxyl and carboxylic acid groups .
Example:
This product (CAS 6087-63-4) is structurally confirmed via NMR and X-ray crystallography .
Decarboxylation Reactions
Under photoredox conditions, the compound undergoes decarboxylative coupling with alkyl radicals. For instance, visible-light irradiation with Ru(bpy)₃²⁺ as a catalyst facilitates Giese-type additions to electron-deficient alkenes .
Mechanism:
-
Decarboxylation generates a chromene-centered radical.
-
Radical addition to an alkene forms a new C–C bond.
Alkylation and Acylation of the Hydroxyl Group
The hydroxyl group at position 6 reacts with electrophiles:
-
Alkylation: Treatment with chloroacetyl chloride in dry benzene yields ether derivatives .
-
Acylation: Acetic anhydride acetylates the hydroxyl group, enhancing lipophilicity .
Synthetic Protocol (Alkylation):
-
React this compound with chloroacetyl chloride (1:1 molar ratio) in dry benzene.
-
Purify via recrystallization (petroleum ether/benzene).
Yield: 74–85% .
Participation in Michael Additions
In alcoholic media, the compound forms Michael adducts with β-nitroalkenes. A subsequent alkoxide ion-mediated rearrangement yields flavone-3-carboxylate derivatives .
Reaction Pathway:
This method is scalable and operates under mild conditions (room temperature, 12–24 hours) .
Comparison with Structural Analogs
The reactivity of this compound differs from related chromenes due to its hydroxyl-carboxylic acid synergy:
Industrial-Scale Modifications
Continuous flow reactors and green chemistry principles are employed for large-scale derivatization. For example:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds related to 6-Hydroxy-4H-chromene-3-carboxylic acid exhibit significant anticancer properties. For instance, a study evaluated various derivatives of chromenes against human tumor cells using the MTT assay, revealing that specific substitutions enhance cytotoxic activity. Notably, some compounds showed IC50 values lower than 1 μM against multiple cancer cell lines, indicating potent growth inhibition (Afifi et al., 2017) .
Antihistaminic and Bronchodilatory Effects
Another research effort focused on synthesizing derivatives of this compound to evaluate their antihistaminic activity. The results indicated that certain derivatives significantly inhibited histamine-induced contractions in isolated guinea pig ileum, showcasing their potential for treating allergic conditions and asthma (Gajbhiye et al., 2008) .
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Compounds derived from this chromene have shown significant antimicrobial effects, making them potential candidates for developing new antibiotics.
- Antidiabetic Properties : Some studies suggest that derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thus aiding in diabetes management (Dinparast et al., 2020) .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of novel compounds with tailored biological activities. For example, it can undergo reactions like esterification and acylation to generate more complex structures suitable for pharmaceutical applications .
Table 1: Summary of Biological Activities and IC50 Values
| Activity | Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Anticancer | 6-Hydroxy-4H-chromene derivative | MCF-7 | <1 | Afifi et al., 2017 |
| Antihistaminic | N-substituted derivatives | Guinea Pig Ileum | Significant inhibition | Gajbhiye et al., 2008 |
| Antidiabetic | Derivative A | α-Glucosidase | 4.90 | Dinparast et al., 2020 |
Mechanism of Action
The mechanism of action of 6-Hydroxy-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Chromene-3-carboxylic Acid Derivatives
Biological Activity
6-Hydroxy-4H-chromene-3-carboxylic acid is a member of the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core characterized by a fused benzene and pyran ring system, along with hydroxyl and carboxylic acid functional groups. Its molecular formula is , and it is recognized for its versatility in medicinal chemistry due to the potential for functionalization leading to derivatives with altered biological activities.
Biological Activities
1. Antioxidant Properties
this compound exhibits significant antioxidant activity, effectively scavenging free radicals. This property suggests potential applications in preventing oxidative stress-related diseases.
2. Antihistaminic Activity
Research has demonstrated that derivatives of chromenes, including this compound, possess antihistaminic properties. In vitro studies showed inhibition of histamine-induced contractions in isolated guinea pig ileum, indicating potential for treating allergic reactions and asthma .
3. Anticancer Activity
The compound has been studied for its anticancer effects. Various analogs of chromenes have shown promise against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that specific substitutions enhance anticancer potency .
4. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against several pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
5. Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. Studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation, thereby enhancing cognitive function .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong ability to neutralize free radicals, with IC50 values comparable to established antioxidants like ascorbic acid.
Case Study 2: Antihistaminic Activity
In vitro tests on guinea pig ileum revealed that this compound significantly inhibited histamine-induced contractions at concentrations as low as 10 µM. This suggests a promising avenue for developing new antihistamines .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₈O₅ | Exhibits broad biological activity |
| 4-Hydroxycoumarin | C₉H₆O₃ | Known for anticoagulant properties |
| 7-Hydroxycoumarin | C₉H₇O₃ | Exhibits strong fluorescent properties |
| 6-Hydroxyflavone | C₁₁H₈O₃ | Contains a flavonoid backbone; known for antioxidant activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Hydroxy-4H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via oxidation of 6-hydroxy-4H-chromene-3-carbaldehyde using sodium chlorite (NaClO₂) and sodium bisulfite (NaHSO₃) in a water/DCM biphasic system. Reaction conditions (e.g., temperature, stoichiometry) significantly affect yields. For example, excess NaClO₂ may improve oxidation efficiency but risks over-oxidation byproducts. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .
- Key Data :
| Precursor | Oxidizing Agent | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 3-carbaldehyde derivative | NaClO₂/NaHSO₃ | H₂O/DCM | 72–89 | ≥95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups.
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and carboxylic proton (δ 12–13 ppm). ¹³C NMR distinguishes the chromene ring carbons (δ 110–160 ppm) and carboxylic carbon (δ ~170 ppm).
- Melting Point : Consistent m.p. (e.g., 215–218°C) indicates purity .
Q. How can researchers assess the reactivity of the carboxylic acid group in this compound for derivative synthesis?
- Methodology : The carboxylic acid moiety undergoes standard reactions:
- Amidation : Use coupling reagents like EDCI/HOBt with amines in DCM to form amides.
- Esterification : React with alcohols under acid catalysis (e.g., H₂SO₄) .
- Example :
| Derivative Type | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Amide | EDCI, HOBt, DIPEA | 60–85 |
| Methyl ester | MeOH, H₂SO₄, reflux | 70–92 |
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodology :
- Crystallization : Grow crystals via slow evaporation in ethanol/water.
- Refinement : Use SHELXL (for small molecules) to refine atomic positions. Key parameters include R₁ (<0.05) and wR₂ (<0.15) .
- Crystal Data :
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell (Å) | a = 6.58, b = 6.96, c = 10.27 |
| α/β/γ (°) | 71.2, 85.6, 69.3 |
Q. What experimental strategies mitigate discrepancies between spectroscopic and crystallographic data?
- Methodology :
- Cross-Validation : Compare NMR/IR data with computed spectra (e.g., DFT).
- Dynamic Effects : Consider tautomerism or solvent interactions in solution vs. solid-state structures .
- Case Study : Discrepancies in hydroxyl proton NMR shifts may arise from hydrogen bonding in solution, absent in crystalline states .
Q. How can computational modeling predict the compound’s electronic properties for materials science applications?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~3.2 eV) and charge distribution.
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax .
Biological Research Design
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Cytotoxicity : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
